![molecular formula C22H37NO4Si B12585556 3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one CAS No. 637028-23-0](/img/structure/B12585556.png)
3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one is an organic compound with a complex structure that includes both amino and silyl functional groups
Preparation Methods
The synthesis of 3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the amino precursor, followed by the introduction of the silyl group under controlled conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to ensure the purity and stability of the final product .
Chemical Reactions Analysis
3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the silyl group can interact with various substrates, facilitating different chemical reactions. The pathways involved are complex and depend on the specific application and environment .
Comparison with Similar Compounds
Compared to similar compounds, 3-{1-[(1-Phenylethyl)amino]ethylidene}-6-(triethoxysilyl)hexan-2-one is unique due to its combination of amino and silyl functional groups. Similar compounds include:
Properties
CAS No. |
637028-23-0 |
|---|---|
Molecular Formula |
C22H37NO4Si |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
3-[1-(1-phenylethylamino)ethylidene]-6-triethoxysilylhexan-2-one |
InChI |
InChI=1S/C22H37NO4Si/c1-7-25-28(26-8-2,27-9-3)17-13-16-22(20(6)24)19(5)23-18(4)21-14-11-10-12-15-21/h10-12,14-15,18,23H,7-9,13,16-17H2,1-6H3 |
InChI Key |
RPHWQZFRXDCDKS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC(=C(C)NC(C)C1=CC=CC=C1)C(=O)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


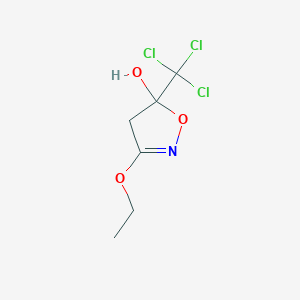
![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)
![Acetamide,N-(3-methylbutyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12585512.png)
![Disulfide, bis[[(4-nitrophenyl)methyl]seleno]](/img/structure/B12585523.png)

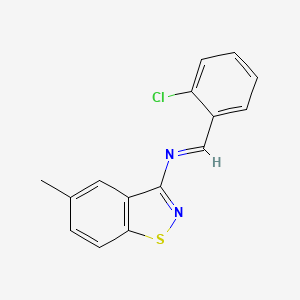
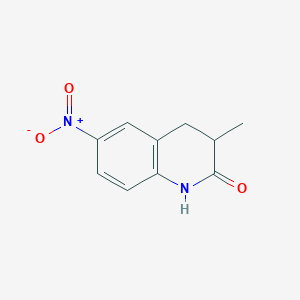
![1-[(2-Hydroxynaphthalen-1-yl)methyl]-L-proline](/img/structure/B12585537.png)
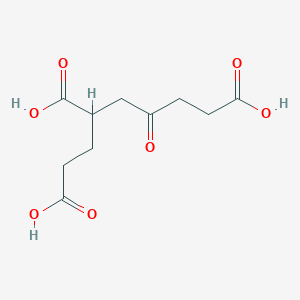

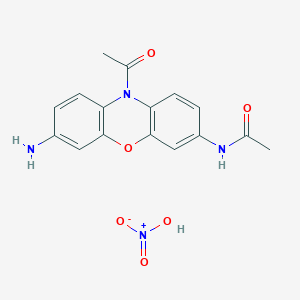

![Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate](/img/structure/B12585580.png)
